molecular formula C9H10N2O4 B14084953 3-(1,3-Dimethyl-2,4-dioxopyrimidin-5-yl)prop-2-enoic acid

3-(1,3-Dimethyl-2,4-dioxopyrimidin-5-yl)prop-2-enoic acid

Cat. No.: B14084953
M. Wt: 210.19 g/mol
InChI Key: BXDMLLVPFRNSLE-UHFFFAOYSA-N
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Description

3-(1,3-Dimethyl-2,4-dioxopyrimidin-5-yl)prop-2-enoic acid is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with two methyl groups and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dimethyl-2,4-dioxopyrimidin-5-yl)prop-2-enoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-dimethyluracil with acrylonitrile in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dimethyl-2,4-dioxopyrimidin-5-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1,3-Dimethyl-2,4-dioxopyrimidin-5-yl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,3-Dimethyl-2,4-dioxopyrimidin-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Dimethyl-2,4-dioxopyrimidin-5-yl)propanoic acid
  • 3-(1,3-Dimethyl-2,4-dioxopyrimidin-5-yl)but-2-enoic acid
  • 3-(1,3-Dimethyl-2,4-dioxopyrimidin-5-yl)pent-2-enoic acid

Uniqueness

3-(1,3-Dimethyl-2,4-dioxopyrimidin-5-yl)prop-2-enoic acid is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the prop-2-enoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

3-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)prop-2-enoic acid

InChI

InChI=1S/C9H10N2O4/c1-10-5-6(3-4-7(12)13)8(14)11(2)9(10)15/h3-5H,1-2H3,(H,12,13)

InChI Key

BXDMLLVPFRNSLE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)C=CC(=O)O

Origin of Product

United States

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